molecular formula C6H10N2O3 B1679592 (R)-奥拉西坦 CAS No. 68252-28-8

(R)-奥拉西坦

货号 B1679592
CAS 编号: 68252-28-8
分子量: 158.16 g/mol
InChI 键: IHLAQQPQKRMGSS-SCSAIBSYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

(R)-Oxiracetam is a nootropic drug. It has been shown to improve cognition and memory.

科学研究应用

药代动力学研究和对映异构体比较

(R)-奥拉西坦及其对映异构体 (S)-奥拉西坦因其药代动力学特性而受到研究。一项在大鼠中进行的比较研究揭示了外消旋奥拉西坦及其纯对映异构体的药代动力学特征,重点介绍了它们的吸收和消除过程。这项研究对于理解 (R)-奥拉西坦在体内的作用方式及其潜在治疗应用至关重要 (Zhang et al., 2015)

在认知障碍和痴呆中的作用

研究表明,奥拉西坦在改善脑损伤动物的学习和记忆方面有效。研究表明,它在治疗因衰老、脑血管损伤和先天性小脑畸形引起的慢性脑损伤方面具有潜力 (Banfi & Dorigotti, 1986)。此外,它已在临床试验中评估了对痴呆患者的影响,显示出对记忆和认知功能的积极影响 (Itil et al., 1986)

在动物模型中的比较

还对米格猎犬中的 (S)-奥拉西坦和 (R)-奥拉西坦进行了药代动力学比较。这项研究有助于理解两种对映异构体的不同作用,这对于它们的治疗应用很重要 (Wang et al., 2016)

在慢性脑低灌注中的疗效

研究表明,(S)-奥拉西坦而不是 (R)-奥拉西坦在缓解慢性脑低灌注引起的认知障碍方面是有效的。这项研究表明 (S)-奥拉西坦在治疗因脑低灌注引起的认知障碍方面具有潜力 (Li et al., 2017)

进一步的临床和临床前研究

其他几项研究探讨了奥拉西坦的临床和临床前应用。这些研究包括调查其对器质性脑综合征患者的影响、其药理特性以及其与各种神经递质系统的相互作用 (Hjorther et al., 1987; Moglia et al., 1986; Yun, 2011)

属性

IUPAC Name

2-[(4R)-4-hydroxy-2-oxopyrrolidin-1-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N2O3/c7-5(10)3-8-2-4(9)1-6(8)11/h4,9H,1-3H2,(H2,7,10)/t4-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHLAQQPQKRMGSS-SCSAIBSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1=O)CC(=O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H](CN(C1=O)CC(=O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30218414
Record name 1-Pyrrolidineacetamide, 4-hydroxy-2-oxo-, (R)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30218414
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-Oxiracetam

CAS RN

68252-28-8
Record name (4R)-4-Hydroxy-2-oxo-1-pyrrolidineacetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=68252-28-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Pyrrolidineacetamide, 4-hydroxy-2-oxo-, (R)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068252288
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Pyrrolidineacetamide, 4-hydroxy-2-oxo-, (R)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30218414
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-[(4R)-4-hydroxy-2-oxopyrrolidin-1-yl]acetamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(R)-Oxiracetam
Reactant of Route 2
Reactant of Route 2
(R)-Oxiracetam
Reactant of Route 3
(R)-Oxiracetam
Reactant of Route 4
(R)-Oxiracetam
Reactant of Route 5
(R)-Oxiracetam
Reactant of Route 6
(R)-Oxiracetam

Q & A

Q1: What are the pharmacokinetic differences between (S)-oxiracetam and (R)-oxiracetam?

A: Research indicates significant pharmacokinetic differences between the two enantiomers. Studies in rats show that after oral administration, the concentration of (S)-oxiracetam in plasma is significantly higher than that of (R)-oxiracetam at early time points []. This suggests (S)-oxiracetam might be absorbed more rapidly. Additionally, the area under the curve (AUC) and maximum concentration (Cmax) were significantly greater for (S)-oxiracetam, implying higher overall exposure compared to (R)-oxiracetam []. Similar results were observed in beagle dogs, where (S)-oxiracetam exhibited higher plasma concentrations at specific time points and a tendency towards higher AUC compared to (R)-oxiracetam []. These findings highlight the stereoselective absorption of oxiracetam enantiomers, potentially influencing their pharmacological effects.

Q2: How is (R)-oxiracetam synthesized?

A: A novel method for synthesizing (R)-oxiracetam utilizes (R)-4-halo-3-hydroxyl-ethyl butyrate and glycine ethyl ester hydrochloride as starting materials []. This approach involves dissociating glycine ethyl ester hydrochloride with diethyl ether and ammonia into glycine ethyl ester before the reaction, enhancing efficiency and reducing the required amount of materials. This method offers advantages such as cost-effectiveness, environmental friendliness, and a high yield of (R)-oxiracetam (up to 33%), making it suitable for large-scale industrial production [].

Q3: Are there specific analytical methods for separating and quantifying (R)-oxiracetam and (S)-oxiracetam?

A: Yes, chiral separation techniques are crucial for distinguishing and analyzing the individual enantiomers of oxiracetam. One such method employs high-performance liquid chromatography (HPLC) with a polysaccharide chiral stationary phase []. This technique allows for the separation and quantification of (R)-oxiracetam and (S)-oxiracetam, enabling researchers to study their individual properties and pharmacokinetic profiles []. Another study describes a validated chiral UPLC-MS/MS method for quantifying both enantiomers in human plasma, urine, and feces, highlighting its application in a phase-I clinical pharmacokinetic study [].

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。